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Compound of Interest

Compound Name:
Methyl 6-chloro-5-methylpyridine-

3-carboxylate

Cat. No.: B1590674 Get Quote

An In-depth Technical Guide to Methyl 6-chloro-5-methylpyridine-3-carboxylate: Properties,

Reactivity, and Applications

Introduction
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative that

serves as a crucial building block in modern synthetic chemistry. Its unique arrangement of

functional groups—a reactive chloro substituent, an ester moiety, and a methyl group on an

electron-deficient pyridine ring—makes it a versatile intermediate for creating complex

molecular architectures. This guide, intended for researchers, chemists, and drug development

professionals, provides a comprehensive overview of its chemical properties, reactivity,

synthetic methodologies, and applications, with a focus on the underlying principles that govern

its chemical behavior.

Physicochemical and Spectroscopic Profile
The structural features of Methyl 6-chloro-5-methylpyridine-3-carboxylate dictate its

physical properties and spectroscopic signature. Understanding these characteristics is

fundamental for its handling, characterization, and application in synthesis.
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Property Value Source

CAS Number 65169-42-8 [1][2]

Molecular Formula C₈H₈ClNO₂ [1]

Molecular Weight 185.61 g/mol [1]

IUPAC Name
Methyl 6-chloro-5-

methylpyridine-3-carboxylate
N/A

Synonyms
Methyl 6-chloro-5-

methylnicotinate
[1]

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the

methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing

nature of the chlorine atom, the ester group, and the ring nitrogen.

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each

carbon atom in the molecule, including the carbonyl carbon of the ester group.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a

characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is

indicative of the presence of a single chlorine atom. A mass spectrum for the isomeric

compound Methyl 6-chloro-5-methyl-2-pyridinecarboxylate is available for reference.[3]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various

vibrations associated with the substituted pyridine ring.

Core Reactivity and Mechanistic Insights
The reactivity of Methyl 6-chloro-5-methylpyridine-3-carboxylate is dominated by the

interplay between the electron-deficient pyridine ring and its functional groups. The chlorine
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atom at the 6-position is particularly susceptible to nucleophilic attack, a cornerstone of its

synthetic utility.

Nucleophilic Aromatic Substitution (SₙAr) at the C6
Position
The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen

atom, is activated towards nucleophilic attack. This effect is amplified by the electron-

withdrawing ester group. Consequently, the chlorine atom at the 6-position (para to the ester

and ortho to the nitrogen) is an excellent leaving group in nucleophilic aromatic substitution

(SₙAr) reactions.[4][5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A

nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a

negatively charged intermediate known as a Meisenheimer complex.[4][6] This intermediate is

stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto

the nitrogen atom. In the second step, the aromaticity is restored by the elimination of the

chloride ion.[6]

Figure 1: SₙAr Reaction Workflow. A generalized workflow for the nucleophilic aromatic

substitution reaction.

Experimental Protocol: Amination via SₙAr

This protocol describes a typical procedure for substituting the chloro group with an amine.

Reaction Setup: In a round-bottom flask, dissolve Methyl 6-chloro-5-methylpyridine-3-
carboxylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like

diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by

TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and

extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel.

Transformations of the Ester Moiety
The methyl ester at the 3-position provides another handle for chemical modification.

Ester Hydrolysis:

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or

basic conditions.

Basic Hydrolysis (Saponification): This is typically achieved using an aqueous solution of a

strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide

(KOH) in a co-solvent such as methanol or THF. The reaction is usually performed at room

temperature or with gentle heating. The resulting carboxylate salt is then acidified during

work-up to yield the carboxylic acid.

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) in water can also effect

hydrolysis, though this often requires harsher conditions (higher temperatures) and may not

be suitable for sensitive substrates.

Challenges in Work-up: The resulting pyridine carboxylic acid can be zwitterionic and may have

high water solubility, which can complicate extraction.[7] Adjusting the pH of the aqueous layer

to the isoelectric point of the acid can help precipitate the product or improve extraction

efficiency.[7]

Other Transformations:

Amidation: Direct reaction of the ester with an amine at elevated temperatures can form the

corresponding amide.

Reduction: The ester can be reduced to the corresponding primary alcohol (3-

(hydroxymethyl)pyridine derivative) using a strong reducing agent like lithium aluminum

hydride (LiAlH₄).
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Synthetic Routes and Methodologies
The synthesis of Methyl 6-chloro-5-methylpyridine-3-carboxylate typically involves the

construction of the substituted pyridine ring followed by functional group manipulations. A

common and efficient method is the esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway: Esterification

A direct and reliable route is the Fischer esterification of 6-chloro-5-methylnicotinic acid.

6-chloro-5-methylnicotinic acid

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Esterification

Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄)

Click to download full resolution via product page

Figure 2: Synthesis via Esterification. A simplified diagram showing the synthesis from the

corresponding carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is based on a general procedure for esterifying nicotinic acid derivatives.[8]

Reaction Setup: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq.) in an excess of methanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or

use methanol saturated with hydrogen chloride gas.

Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is

consumed (as monitored by TLC).

Work-up: Cool the reaction mixture and remove the excess methanol under reduced

pressure.
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Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a

saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer

multiple times with an organic solvent such as chloroform or ethyl acetate.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate to yield the crude product. Further purification can be achieved by

recrystallization or column chromatography if necessary.

Applications in Research and Development
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a valuable intermediate in the synthesis

of a wide range of target molecules, particularly in the pharmaceutical and agrochemical

industries.[9]

Pharmaceutical Synthesis: The pyridine scaffold is a common motif in many approved drugs.

This compound's reactive "handles" (the chloro and ester groups) allow for the facile

introduction of diverse substituents, making it an ideal starting point for generating libraries of

compounds for high-throughput screening. It can be used in the synthesis of antagonists for

various receptors. For example, a related compound, methyl 6-chloropyridine-3-carboxylate,

is used to synthesize TRPV1 antagonists and retinoid X receptor (RXR) ligands.[10]

Agrochemicals: Substituted pyridines are also found in many herbicides, insecticides, and

fungicides. The reactivity of this molecule allows for its incorporation into more complex

structures with potential pesticidal activity.

Materials Science: Pyridine derivatives are used in the development of ligands for

coordination chemistry, functional dyes, and other advanced materials.

Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not widely available, data

from closely related compounds suggest that it should be handled with care.

Hazards: It is likely to be harmful if swallowed, inhaled, or in contact with skin. It may cause

serious eye irritation and skin irritation.[11][12]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-

ventilated fume hood.[13]

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or

inhale.[11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a synthetically versatile building block

with a rich and predictable reactivity profile. Its utility is primarily centered on the nucleophilic

substitution of the C6-chloro group and transformations of the C3-ester moiety. These features

make it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly

in the fields of medicinal chemistry and agrochemicals. A thorough understanding of its

properties, reactivity, and handling is essential for any scientist looking to leverage its potential

in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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